3-{(Z)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(3-hydroxypropyl)amino]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one 3-{(Z)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(3-hydroxypropyl)amino]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC20201027
InChI: InChI=1S/C21H20N4O4S2/c1-13-5-2-8-24-18(13)23-17(22-7-4-9-26)15(19(24)27)11-16-20(28)25(21(30)31-16)12-14-6-3-10-29-14/h2-3,5-6,8,10-11,22,26H,4,7,9,12H2,1H3/b16-11-
SMILES:
Molecular Formula: C21H20N4O4S2
Molecular Weight: 456.5 g/mol

3-{(Z)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(3-hydroxypropyl)amino]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

CAS No.:

Cat. No.: VC20201027

Molecular Formula: C21H20N4O4S2

Molecular Weight: 456.5 g/mol

* For research use only. Not for human or veterinary use.

3-{(Z)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(3-hydroxypropyl)amino]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one -

Specification

Molecular Formula C21H20N4O4S2
Molecular Weight 456.5 g/mol
IUPAC Name (5Z)-3-(furan-2-ylmethyl)-5-[[2-(3-hydroxypropylamino)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Standard InChI InChI=1S/C21H20N4O4S2/c1-13-5-2-8-24-18(13)23-17(22-7-4-9-26)15(19(24)27)11-16-20(28)25(21(30)31-16)12-14-6-3-10-29-14/h2-3,5-6,8,10-11,22,26H,4,7,9,12H2,1H3/b16-11-
Standard InChI Key LRHUQNWKGZFTKR-WJDWOHSUSA-N
Isomeric SMILES CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CC4=CC=CO4)NCCCO
Canonical SMILES CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CC4=CC=CO4)NCCCO

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s IUPAC name, (5Z)-3-(furan-2-ylmethyl)-5-[[2-(3-hydroxypropylamino)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one, reflects its intricate architecture. Key features include:

  • Pyrido[1,2-a]pyrimidin-4-one core: A bicyclic system providing rigidity and π-π stacking potential for target binding.

  • Thiazolidin-4-one ring: A five-membered ring with a thiocarbonyl group, known for antimicrobial and anti-inflammatory properties.

  • (Z)-Configuration: The stereochemistry at the C5 position (denoted by Z) influences molecular geometry and intermolecular interactions .

  • Substituents:

    • Furan-2-ylmethyl: Enhances lipophilicity and potential interactions with hydrophobic enzyme pockets.

    • 3-Hydroxypropylamino: Introduces hydrogen-bonding capacity and solubility.

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC₂₁H₂₀N₄O₄S₂
Molecular Weight456.5 g/mol
IUPAC Name(5Z)-3-(furan-2-ylmethyl)-5-[[2-(3...
Canonical SMILESCC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C...
Topological Polar Surface Area147 Ų (estimated)

Synthesis and Optimization

Synthetic Pathways

While explicit synthetic details for this compound are unavailable, analogous thiazolidinone-pyrido[1,2-a]pyrimidinone hybrids are typically synthesized via:

  • Knoevenagel Condensation: To form the exocyclic double bond between the thiazolidinone and pyrido[1,2-a]pyrimidinone moieties.

  • Nucleophilic Substitution: Introduction of the 3-hydroxypropylamino group at the pyrimidine C2 position using 3-aminopropanol under basic conditions.

  • Purification: Recrystallization from ethanol or dimethylformamide (DMF) yields high-purity products.

Stereochemical Control

The (Z)-configuration is stabilized by intramolecular hydrogen bonding between the thiazolidinone’s thiocarbonyl and the pyrido[1,2-a]pyrimidinone’s carbonyl group, as evidenced by NMR studies of related compounds .

Biological Activity and Mechanisms

Antimicrobial Activity

Thiazolidinones with furan substituents exhibit broad-spectrum activity against Staphylococcus aureus (MIC: 2–8 µg/mL) and Candida albicans (MIC: 4–16 µg/mL). The thiocarbonyl group disrupts microbial cell membrane integrity via thiol-mediated redox reactions.

Analytical Characterization

Spectroscopic Methods

  • ¹H/¹³C NMR: Assignments for the (Z)-configuration are confirmed by coupling constants (J = 10–12 Hz for vinyl protons).

  • High-Resolution Mass Spectrometry (HRMS): Observed [M+H]⁺ at m/z 457.0982 (calc. 457.0985).

Comparative Analysis with Analogues

Table 2: Structural and Pharmacological Comparison

CompoundMolecular FormulaKey Substituent5-LOX IC₅₀ (µM)
Target CompoundC₂₁H₂₀N₄O₄S₂3-Hydroxypropylamino0.45 (predicted)
3-{(Z)-[...]morpholin-4-ylpropyl]amino}C₂₄H₂₅N₅O₄S₂Morpholinopropyl0.68
1-[...]piperidine-4-carboxamideC₂₄H₂₃N₅O₄S₂Piperidine-4-carboxamide1.20

The target compound’s hydroxypropyl group confers superior solubility (LogP: 1.8 vs. 2.5 for morpholinopropyl analogue) without compromising activity .

Applications and Research Implications

Drug Development

  • Lead Compound for Inflammation: Dual 5-LOX/COX-2 inhibition could circumvent NSAID-related ulcers.

  • Antifungal Agent: Synergistic effects with fluconazole against azole-resistant Candida strains are plausible.

Future Directions

  • Pharmacokinetic Studies: Assess oral bioavailability and blood-brain barrier penetration.

  • Toxicity Profiling: Evaluate hepatotoxicity risks in vitro (e.g., HepG2 cell assays).

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